2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-cyclopentylacetamide
Overview
Description
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-cyclopentylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro, methoxy, and methylsulfonyl group attached to an aniline ring, along with a cyclopentylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Preparation of 3-chloro-4-methoxy-N-methylaniline: This intermediate can be synthesized by reacting 3-chloro-4-methoxyaniline with methylating agents under controlled conditions.
Formation of the sulfonyl derivative: The 3-chloro-4-methoxy-N-methylaniline is then reacted with sulfonyl chloride to introduce the methylsulfonyl group.
Coupling with cyclopentylacetamide: The final step involves coupling the sulfonyl derivative with cyclopentylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines .
Scientific Research Applications
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-cyclopentylacetamide has diverse applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to target proteins or enzymes, while the methylsulfonyl group can enhance the compound’s stability and solubility . The cyclopentylacetamide moiety may contribute to the compound’s overall bioactivity by interacting with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxy-N-methylaniline: Shares the chloro and methoxy groups but lacks the sulfonyl and cyclopentylacetamide moieties.
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)propanoic acid: Similar structure but with a propanoic acid group instead of cyclopentylacetamide.
Uniqueness
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-cyclopentylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopentylacetamide moiety distinguishes it from other similar compounds and may contribute to its unique applications and mechanisms of action .
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-cyclopentylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-22-14-8-7-12(9-13(14)16)18(23(2,20)21)10-15(19)17-11-5-3-4-6-11/h7-9,11H,3-6,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDUCSABHVEYSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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